Salireposide

Description

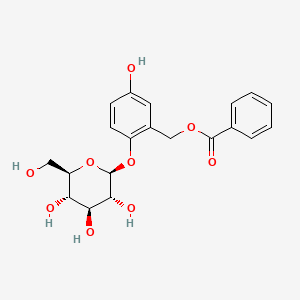

Structure

2D Structure

3D Structure

Properties

CAS No. |

16955-55-8 |

|---|---|

Molecular Formula |

C20H22O9 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate |

InChI |

InChI=1S/C20H22O9/c21-9-15-16(23)17(24)18(25)20(29-15)28-14-7-6-13(22)8-12(14)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 |

InChI Key |

UQCOPGRRWQCCFR-BFMVXSJESA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Salireposide; |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Salireposide

Presence in Salix Species (Willows)

Salix species, commonly known as willows, are a significant natural source of salireposide. biosynth.comeuropa.eu This compound, along with other phenolic glucosides like salicortin (B1681395) and tremulacin, is a characteristic constituent of willow bark. europa.eu For instance, the bark of Salix purpurea L. can contain this compound in concentrations ranging from 0.1% to 1.2%. europa.eu Similarly, Salix daphnoides Vill. bark also contains this compound, typically within the range of 0.1-1.2%. europa.eu

Research has also identified this compound in other Salix species, including Salix rosmarinifolia L., from which it has been isolated. targetmol.com Furthermore, Salix pyrolifolia has been noted to contain this compound in its winter-dormant twigs, specifically in the bark, vegetative buds, and wood. researchgate.netgbif.org

| Salix Species | This compound Content (Bark) |

|---|---|

| Salix purpurea L. | 0.1-1.2% europa.eu |

| Salix daphnoides Vill. | 0.1-1.2% europa.eu |

| Salix pyrolifolia | High content researchgate.netgbif.org |

Occurrence in Populus Species (Poplars)

Populus species, or poplars, also contain this compound as a notable phenolic glycoside. researchgate.netneocities.orgasm.orgdb-thueringen.deresearchgate.net Studies on Populus tremula have shown this compound presence in both leaves (3%) and bark (2%). neocities.org In Populus ussuriensis, this compound has been isolated from the leaves, alongside other phenolic glucosides such as grandidentatin, populoside, and salicortin. thieme-connect.com

The presence of this compound in Populus species can also be influenced by environmental factors or biological interactions. For example, in Populus trichocarpa, this compound, along with salirepin, was found to be significantly diminished in leaves infected with the fungal pathogen Sphaerulina musiva compared to uninfected counterparts. asm.orgosti.gov This suggests a potential role for these compounds in plant defense mechanisms.

| Populus Species | This compound Content (General) |

|---|---|

| Populus tremula | Leaves: 3%, Bark: 2% neocities.org |

| Populus ussuriensis | Present in leaves thieme-connect.com |

| Populus trichocarpa | Present in uninfected leaves; diminished in infected leaves asm.orgosti.gov |

Isolation from Other Plant Genera (e.g., Symplocos racemosa)

Beyond the Salicaceae family, this compound has been isolated from other plant genera. Notably, Symplocos racemosa Roxb., an important medicinal plant, is a known source of this compound. targetmol.comresearchgate.netnih.govscialert.netmedkoo.com Research has shown the isolation of this compound, along with a related phenolic glycoside named benzoylthis compound (B1245547), from Symplocos racemosa. researchgate.netnih.govscialert.net This highlights a broader botanical distribution for this compound than just the Salix and Populus genera.

Variations in this compound Content Across Plant Tissues and Species

The concentration of this compound can vary significantly within different plant tissues and across various species. europa.euresearchgate.netmdpi.com In Salix species, this compound is found in the bark and other parts of the plants. biosynth.com For instance, young twigs of Salix species contain these constituents, though often in lower concentrations than the bark alone. europa.eu

A study on winter-dormant Salix pyrolifolia revealed that while salicortin was the main compound, this compound concentrations were also high in the bark. researchgate.net The composition of phytochemicals in Salix pyrolifolia was found to be organ-specific, with salicylate (B1505791) glucosides and simple phenolic glucosides predominating in the bark, and the wooden interior part of the twigs containing fewer components and the lowest concentrations. researchgate.net

Environmental factors can also influence this compound content. Drought stress, for example, has been shown to affect the content of some flavonoids and phenolic acid derivatives, as well as this compound, in the bark of Salix daphnoides and Salix purpurea. nih.gov The effects observed could be either decreasing or increasing, depending on the specific compound, Salix species, and the duration of the drought stress. nih.gov

Furthermore, in the dioecious species Idesia polycarpa Maxim, the abundance of this compound in the leaves of male plants was significantly higher than in the leaves of female plants at the flowering stage. nih.gov This indicates that gender can also play a role in the variation of this compound content.

| Plant Species | Plant Tissue | This compound Content/Observation |

|---|---|---|

| Salix purpurea L. | Bark | 0.1-1.2% europa.eu |

| Salix daphnoides Vill. | Bark | 0.1-1.2% europa.eu |

| Salix pyrolifolia | Bark, vegetative buds, wood | High content, organ-specific variation researchgate.netgbif.org |

| Populus tremula | Leaves, Bark | Leaves: 3%, Bark: 2% neocities.org |

| Populus trichocarpa | Leaves | Diminished in infected leaves asm.orgosti.gov |

| Idesia polycarpa Maxim | Leaves | Higher in male plants at flowering stage nih.gov |

Biological Activities and Pharmacological Effects of Salireposide

Phosphodiesterase Inhibitory Activity

One of the most studied biological activities of this compound is its ability to inhibit phosphodiesterases (PDEs). nih.gov PDEs are a group of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDEs, the intracellular levels of cAMP and cGMP can be increased, leading to a range of physiological effects.

The mechanism of this compound's phosphodiesterase inhibitory activity involves the binding of the molecule to the active site of the PDE enzyme, thereby preventing the hydrolysis of cAMP or cGMP. nih.govwikipedia.orgresearchgate.netyoutube.com The specific isoforms of phosphodiesterase that this compound inhibits and its potency compared to other known PDE inhibitors are areas of ongoing research. The inhibition of these enzymes can lead to smooth muscle relaxation, vasodilation, and anti-inflammatory effects.

Antioxidant Activity

This compound has also demonstrated antioxidant properties. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals.

Structural Elucidation and Analytical Characterization of Salireposide

Spectroscopic Techniques for Structural Determination

Spectroscopic techniques are fundamental to determining the intricate structure of organic compounds like Salireposide. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for the complete structural elucidation of this compound. nih.govnih.govnih.govsciprofiles.comnih.govfrontiersin.org Specifically, ¹H NMR and ¹³C NMR provide insights into the proton and carbon environments within the molecule, respectively. frontiersin.org Two-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single-Quantum Coherence (HSQC), and Heteronuclear Multiple-Bond Correlation (HMBC), are crucial for establishing proton-proton and proton-carbon correlations, thereby mapping out the connectivity of the entire structure. sciprofiles.comnih.gov

For this compound (often identified as compound 2 in some studies), characteristic NMR signals are observed. The anomeric proton signal, typically appearing as a doublet with a specific coupling constant (e.g., δ 4.65, d, J = 7.5 Hz), is indicative of the glycosidic linkage. frontiersin.org Correspondingly, the anomeric carbon signal (e.g., δ 101.4) further confirms the sugar moiety's attachment. frontiersin.org Protons and carbons associated with the salicyl alcohol part of this compound are also observed, with the hydroxymethyl group (C-7) appearing around δ 57.2–δ 61.7 in the ¹³C NMR spectrum, and aromatic carbons between δ 113.9 and δ 154.7. frontiersin.org

Table 1: Selected NMR Spectroscopic Data for this compound (Compound 2)

| Atom | ¹H NMR (500 MHz, DMSO-d₆) δ (multiplicity, J in Hz) | ¹³C NMR (125 MHz, DMSO-d₆) δ |

| Glc-1 | 4.65 (d, J = 7.5) | 101.4 |

| Glc-2 | - | 73.4 |

| Glc-3 | - | 76.5 |

| Glc-4 | - | 69.8 |

| Glc-5 | - | 77.1 |

| Glc-6 | - | 60.8 |

| C-1 | - | 154.7 |

| C-2 | - | 131.5 |

| C-3 | - | 127.2 |

| C-4 | 6.68 (dd, J = 3.0, 9.0) | 121.8 |

| C-5 | 7.04 (d, J = 9.0) | 127.7 |

| C-6 | 6.80 (d, J = 3.0) | 114.8 |

| C-7 | 5.39 (s) | 58.28 |

| H-2', 6' | 8.02 (dd, J = 1.3, 8.3) | - |

| H-3', 5' | 7.52 (br t, J = 7.8) | - |

| H-4' | 7.68 (br t, J = 7.5) | - |

Note: Data extracted from a study where this compound was identified as compound 2. frontiersin.org

Mass Spectrometry (MS, EI-MS, HR-ESIMS, MS/MS) for Molecular Confirmation

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and formula of this compound, as well as providing fragmentation patterns for structural confirmation. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is frequently employed to obtain precise molecular mass data, which allows for the accurate determination of the elemental composition. nih.govnih.govsciprofiles.comnih.gov For instance, this compound has been reported to show a molecular ion peak at m/z 429 [M + Na]⁺ in FAB-MS, which is consistent with its molecular formula of C₂₀H₂₂O₈ (molecular weight ~406.38 g/mol ). frontiersin.org Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are also utilized for verifying known compounds and analyzing fragmentation pathways, especially in complex natural product extracts. nih.govnih.govsciprofiles.comtum.de

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques used to identify functional groups and conjugated systems within a molecule. sketchy.comijrpr.comoutermost-tech.comimgroupofresearchers.com UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which provides information about electronic transitions, particularly in molecules containing aromatic rings or conjugated double bonds. sketchy.comoutermost-tech.comimgroupofresearchers.com For phenolic glycosides like this compound, UV-Vis spectra typically exhibit absorption peaks characteristic of their aromatic chromophores, often in the range of 240-450 nm. researchgate.net

Chiroptical Methods for Absolute Configuration Assignment (e.g., DP4+ Probability Analysis)

Determining the absolute configuration of chiral centers within a complex natural product is critical for its complete structural definition. Chiroptical methods, such as DP4+ probability analysis, are powerful tools for this purpose. nih.govnih.govsciprofiles.comscilit.comfrontiersin.orgresearcher.life DP4+ analysis combines experimental NMR chemical shifts with quantum-chemical calculations of predicted shifts for various possible stereoisomers. nih.govnih.govsciprofiles.comfrontiersin.org By statistically comparing the calculated and experimental data, a high probability can be assigned to the correct absolute configuration. frontiersin.org While this compound's absolute configuration is often confirmed by comparing its NMR spectra with previously reported data, these prior determinations would have relied on such advanced methodologies or chemical reactions to establish the stereochemistry. nih.govnih.govsciprofiles.com This approach is particularly valuable when traditional methods are insufficient or ambiguous. frontiersin.org

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, LC-MS/MS, LC-NMR)

Hyphenated techniques integrate multiple analytical methods to provide more comprehensive information than individual techniques alone. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (LC-NMR) are prime examples used in the analysis of this compound and similar natural products. news-medical.netnih.govresearchgate.netwiley.com

LC-MS combines the separation power of liquid chromatography, which resolves complex mixtures into individual components, with the molecular weight and fragmentation capabilities of mass spectrometry. news-medical.net This allows for the detection, identification, and quantification of chemicals in intricate samples, such as plant extracts from which this compound is isolated. nih.govnih.govsciprofiles.comresearcher.lifenews-medical.net LC-MS/MS further enhances this by providing tandem mass spectrometry data, yielding more detailed fragmentation patterns for structural elucidation. sciprofiles.comtum.deresearchgate.net

LC-NMR integrates liquid chromatography with NMR spectroscopy, allowing for the direct acquisition of NMR spectra of separated components in real-time or in a stop-flow mode. news-medical.netnih.govresearchgate.netwiley.com Despite its lower sensitivity compared to LC-MS, LC-NMR is invaluable for obtaining detailed structural information, especially for unstable or sensitive compounds, and for "dereplication"—the rapid identification of known compounds in natural product discovery programs. nih.govresearchgate.net This combination is particularly advantageous when LC-MS data alone are insufficient for confident identification. nih.gov

Computational Chemistry Approaches in Structural Analysis (e.g., Quantum-Chemical Calculations)

Computational chemistry, particularly quantum-chemical calculations, plays an increasingly significant role in the structural analysis and confirmation of natural products like this compound. researcher.liferesearchgate.netmdpi.comrsc.org These methods involve theoretical calculations based on quantum mechanics to predict various molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters. researcher.liferesearchgate.netmdpi.com

For instance, Gauge-Including Atomic Orbital (GIAO) NMR chemical shift calculations are frequently performed to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.govsciprofiles.comresearcher.life These calculated shifts can then be compared with experimental NMR data to confirm proposed structures or to differentiate between possible isomers. frontiersin.orgresearcher.life When combined with statistical tools like DP4+ analysis, quantum-chemical calculations are powerful in assigning the absolute configuration of chiral molecules. nih.govnih.govsciprofiles.comfrontiersin.org Furthermore, these calculations can help in understanding the nature of interatomic interactions and assigning electronic transitions observed in UV-Vis absorption spectra. mdpi.com The use of Density Functional Theory (DFT) is common for optimizing structural parameters and analyzing electronic properties. researcher.liferesearchgate.netmdpi.com

Compound Names and PubChem CIDs

Synthetic and Semisynthetic Strategies for Salireposide and Its Analogues

Total Synthesis Approaches for Salireposide and Analogues

One reported synthetic route for this compound involves its synthesis from 2-[(Benzoyloxy)methyl]-4-acetyloxyphenyl 2-O,3-O,4-O,6-O-tetraacetyl-β-D-glucopyranoside. chemicalbook.com Furthermore, a one-step synthesis of 2'-O-acetyl aryl-D-glucopyranosides, including pentaacetyl-salireposide, has been developed from unprotected glucose derivatives. tpu.ru

Semisynthetic Modifications of Natural Precursors

This compound is naturally isolated from plants such as Symplocos racemosa and Salix species. medkoo.combiosynth.comresearchgate.netnih.gov Semisynthetic approaches involve modifying these naturally occurring compounds or their closely related precursors to generate new analogues. For instance, benzoylthis compound (B1245547), a new phenolic glycoside, has been isolated alongside this compound from Symplocos racemosa, suggesting that such acyl derivatives can be targets for semisynthetic strategies. researchgate.netnih.gov The synthesis of acyl derivatives of related phenolic glycosides like salicin (B1681394), salirepin, and arbutin (B1665170) also demonstrates the feasibility of modifying natural precursors to yield new compounds with altered properties. researchgate.net These modifications often involve selective acylation or deacylation steps to introduce or remove specific functional groups.

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines chemical and enzymatic methods, leveraging the high specificity and efficiency of enzymes for particular transformations. While direct examples of chemoenzymatic synthesis for this compound are not extensively documented in the provided information, the approach is widely applied to related glycosides and derivatives. For instance, enzymatic methods, including partial hydrolysis of fully acylated compounds, have been explored for the synthesis of 2'-O-acetyl aryl-D-glucopyranosides, which encompass pentaacetyl-salireposide. tpu.ru A notable example in the synthesis of phenolic glycoside derivatives is the use of immobilized lipase (B570770) from Penicillium expansum for the regioselective synthesis of aromatic esters of arbutin, achieving high regioselectivity and moderate to excellent yields. researchgate.net This highlights the potential of biocatalysis to introduce specific modifications to this compound or its precursors in a controlled manner.

Combinatorial Chemistry in this compound Analogue Generation

Combinatorial chemistry is a powerful technique for the rapid and efficient synthesis of large and diverse compound libraries. This approach is instrumental in drug discovery for initial hit identification and subsequent lead optimization, often coupled with high-throughput experimentation. spirochem.com While specific applications of combinatorial chemistry for this compound analogue generation are not detailed, the principles of this method are highly relevant. By synthesizing a vast array of structural variations around the this compound core, researchers can rapidly explore chemical space and identify analogues with enhanced properties or novel activities. This technique allows for the simultaneous testing of multiple parameters and the rapid screening of reaction conditions to optimize synthesis. spirochem.com

Rational Design of this compound Analogues

Rational design is a strategy-based approach that involves understanding the pathological and biochemical aspects of a target, identifying the target enzyme or receptor, and then designing or identifying lead compounds. bbau.ac.in For this compound analogues, rational design can be guided by understanding their structure-bioactivity relationships, particularly concerning their inhibitory activities against enzymes like phosphodiesterase I and lipoxygenase. researchgate.netresearchgate.net For example, both this compound and benzoylthis compound have shown inhibitory activity against snake venom phosphodiesterase I and lipoxygenase. researchgate.netnih.govresearchgate.net Such findings provide critical insights for designing new analogues with improved or specific inhibitory potentials. Rational design also plays a role in the development of plant feedstocks, such as Populus species, to ensure optimal composition and disease resistance, where this compound is a relevant metabolite. nih.govnrel.gov This approach allows for a focused and efficient synthesis of compounds tailored to specific biological targets or desired properties.

Biological Activities and Molecular Mechanisms of Salireposide

Antioxidant Mechanisms

Salireposide exhibits notable antioxidant activity, a crucial property for counteracting the detrimental effects of excessive free radical production and oxidative stress in biological systems. frontiersin.orgnih.govnih.gov

Radical Scavenging Pathways and Phenoxyl Radical Stabilization

This compound demonstrates significant radical scavenging capabilities against various reactive oxygen species (ROS), including DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), hydroxyl radical (•OH), and superoxide (B77818) anion (O₂⁻) radicals. frontiersin.orgnih.govnih.govresearchgate.net This activity is largely attributed to its phenolic structure. Phenolic compounds, such as this compound, can act as reducing agents by donating hydrogen atoms or electrons to free radicals, thereby neutralizing them. frontiersin.orgnih.gov

A key mechanism underlying its radical scavenging efficacy involves the stabilization of the resulting phenoxyl radical. The presence of hydroxyl groups, particularly in ortho or para positions on the aromatic ring, enhances radical scavenging activity by allowing the unpaired electron to delocalize through resonance across the benzene (B151609) ring. frontiersin.orgresearchgate.netfuturelearn.comnih.gov Compounds like this compound, which can form intramolecular hydrogen bonds, further contribute to this stabilization of the phenoxyl radical, leading to heightened radical scavenging potential. frontiersin.orgresearchgate.net

Modulation of Oxidative Stress-Related Signaling Pathways

Beyond direct radical scavenging, this compound is thought to modulate signaling pathways implicated in oxidative stress. biosynth.com Oxidative stress can activate various transcription factors, including Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and Activator Protein 1 (AP1). nih.gov The Nrf2 pathway is particularly critical for cellular defense against oxidative damage, as its activation leads to the upregulation of antioxidant enzymes and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govresearchgate.netnih.govfrontiersin.org While direct studies on this compound's specific modulation of Nrf2 are less detailed in the provided snippets, other phenolic compounds and plant extracts containing this compound have been shown to exert anti-oxidative effects by upregulating the Nrf2/HO-1 signaling pathway and modulating MAPK (Mitogen-Activated Protein Kinase) pathways. nih.govresearchgate.netnih.gov Such modulation can lead to a reduction in reactive oxygen species (ROS) generation and an increase in endogenous antioxidant production, thereby ameliorating oxidative damage. nih.govresearchgate.net

Anti-inflammatory Mechanisms

This compound also exhibits significant anti-inflammatory properties, a characteristic shared with other compounds found in Salix and Populus species, which have been traditionally used for their anti-inflammatory effects. biosynth.comnih.govnih.govresearchgate.net

Inhibition of Inflammatory Mediators

This compound, or extracts containing it, can suppress the protein expression of pro-inflammatory mediators. For instance, studies have shown that extracts containing this compound significantly suppressed the expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.orgnih.govresearchgate.net iNOS is an enzyme responsible for producing nitric oxide (NO), a key mediator in inflammatory responses, while IL-6 is a pro-inflammatory cytokine that plays a central role in systemic inflammation. nih.govmdpi.com The ability to inhibit these mediators highlights this compound's potential to mitigate inflammatory processes. Additionally, salicin (B1681394) derivatives, which are structurally related to this compound, are known to prevent prostaglandin (B15479496) (PG) production, thereby attenuating inflammatory events. nih.gov

Modulation of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are also linked to its ability to modulate various pro-inflammatory signaling pathways. biosynth.com Key pathways involved in inflammation include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.orgnih.govnih.govmdpi.compeerj.comnih.gov NF-κB is a central regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory agents. Similarly, the MAPK pathways (including ERK, JNK, and p38) are crucial in mediating cellular responses to inflammatory stimuli. researchgate.netnih.gov Phenolic compounds, including those found alongside this compound, have been shown to exert anti-inflammatory activity by down-regulating these pathways, thereby reducing the production of inflammatory cytokines and mediators. frontiersin.orgresearchgate.netnih.govresearchgate.netpeerj.commdpi.com

Enzyme Inhibitory Activities

This compound has demonstrated inhibitory activities against several enzymes, contributing to its pharmacological profile.

Research indicates that this compound, along with its derivative benzoylthis compound (B1245547), exhibits in vitro inhibitory activity against phosphodiesterase I (PDE I). nih.govscialert.netresearchgate.net PDE I is an enzyme involved in various cellular signaling processes. Furthermore, this compound has shown in vitro inhibitory activity against thymidine (B127349) phosphorylase. nih.govscialert.net Thymidine phosphorylase is an enzyme implicated in angiogenesis and tumor growth.

The inhibitory concentrations (IC₅₀ values) for this compound against these enzymes are presented in the table below.

Table 1: Enzyme Inhibitory Activities of this compound

| Enzyme | IC₅₀ Value (µM) | Reference |

| Phosphodiesterase I | Not specified for this compound alone, but compounds 1-4 (new glycosides) showed 122 - 909 µM. This compound (compound 6) was re-isolated and showed inhibitory activity. | nih.govscialert.net |

| Thymidine Phosphorylase | 354.2 ± 5.69 | nih.gov |

Note: While some studies investigated lipoxygenase and chymotrypsin (B1334515) inhibition, this compound was reported as inactive against these enzymes in one specific study. researchgate.netacs.org

Phosphodiesterase I Inhibition

This compound (compound 6) and benzoylthis compound (compound 5), both re-isolated from the stem bark of Symplocos racemosa, have shown in vitro inhibitory activity against phosphodiesterase I (PDE I). nih.govnih.govnih.govuni.lu Studies have specifically demonstrated their ability to inhibit snake venom phosphodiesterase I and human nucleotide pyrophosphatase phosphodiesterase-1. nih.govuni.lu While specific IC50 values for this compound against PDE I are not consistently reported across all studies, related glycosides isolated from Symplocos racemosa, such as symplocomoside, symponoside, symplososide, and symploveroside, exhibited varying degrees of PDE I inhibition with IC50 values ranging from 122 ± 0.017 µM to 909 ± 0.09 µM. nih.govnih.gov

Table 1: Phosphodiesterase I Inhibitory Activity of Related Glycosides from Symplocos racemosa

| Compound Name | IC50 (µM) ± Standard Error |

| Symplocomoside | 122 ± 0.017 |

| Symponoside | 698 ± 0.06 |

| Symplososide | 722 ± 0.03 |

| Symploveroside | 909 ± 0.09 |

Other Enzymatic Targets

Beyond phosphodiesterase I, this compound has been found to inhibit other enzymatic targets. It demonstrated in vitro inhibitory activity against thymidine phosphorylase, with an IC50 value of 354.2 ± 5.69 µM. nih.govnih.gov Additionally, some related compounds from Symplocos racemosa, such as symplocomoside, have been identified as urease inhibitors. nih.govnih.gov While this compound itself was reported as inactive against lipoxygenase and chymotrypsin, ctdbase.org studies on Symplocos racemosa extracts have indicated butyrylcholinesterase inhibiting activity, with a related compound, symcososide, specifically investigated for this inhibition. uni.lu Molecular docking studies have also suggested that this compound exhibits a significant binding affinity towards monoamine oxidase A (MAO-A), comparable to standard inhibitors. biorxiv.org

Table 2: this compound's Inhibitory Activity Against Thymidine Phosphorylase

| Enzyme Target | IC50 (µM) ± Standard Error |

| Thymidine Phosphorylase | 354.2 ± 5.69 |

Antimicrobial Potential

This compound is a component of plant extracts known for their antimicrobial properties.

Inhibition of Bacterial Growth (e.g., Helicobacter pylori)

This compound has been identified in extracts of Salix and Populus species, which have demonstrated antimicrobial effects. researchgate.netplantaedb.comresearchgate.net For instance, poplar bark extracts containing this compound have shown antimicrobial potential. plantaedb.com However, when specifically tested for anti-Helicobacter pylori activity, this compound (compound 9) exhibited only very weak inhibitory effects, in contrast to other phenolic compounds like glanduloidin C and tremuloidin, which showed moderate activity against H. pylori. researchgate.netresearchgate.netnih.gov

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of action for plant-derived phenolic compounds, which include this compound, generally involve multiple targets within bacterial cells. These mechanisms often include the disruption of bacterial cell membranes, inhibition of crucial enzymatic processes vital for bacterial survival, and suppression of efflux pumps that bacteria use to expel antimicrobial agents. Phenolic compounds are known to damage the cell walls of pathogenic microorganisms and interfere with their biosynthetic pathways. While the specific detailed mechanism of action for this compound's individual antimicrobial effects is less characterized in current literature, it is likely that its activity, as part of broader plant extracts, aligns with these general principles observed for other plant phenolics.

Interaction with General Biological Pathways and Molecular Targets

This compound's biological activities extend to broader interactions with general biological pathways and molecular targets, suggesting its involvement in various physiological processes. Its mode of action is believed to involve potential interactions with diverse biological pathways, contributing to its observed anti-inflammatory and antioxidant effects. nih.gov This includes the modulation of signaling pathways associated with oxidative stress and inflammation. nih.gov

Notably, molecular docking studies have revealed a strong interaction between this compound and TANK-binding kinase 1 (TBK1). This compound is predicted to insert into the active domain of TBK1 kinase, forming hydrogen bonds and π-π interactions. This interaction suggests that this compound, when present in poplar extracts, may be linked to the activation of TBK1, which in turn could induce lymphocyte apoptosis. Furthermore, the plant Symplocos racemosa, a source from which this compound is isolated, is recognized for its anti-inflammatory, antioxidant, and antibacterial properties, underscoring the potential multifaceted biological roles of its constituents, including this compound.

Structure Activity Relationship Sar Studies of Salireposide and Its Derivatives

Influence of Glycosylation on Bioactivity

Glycosylation, the process of attaching a sugar moiety (glycone) to a non-sugar molecule (aglycone), significantly influences the bioactivity of phenolic compounds like salireposide. nih.govnih.gov This modification can enhance radical scavenging activities, potentially by improving bioavailability and acting as prodrugs that release more bioactive aglycones upon in vivo hydrolysis. nih.govnih.govfrontiersin.org Phenolic glycosides are often considered a storage or reserve pool of precursors for more bioactive compounds. nih.gov The specific biological activity of glycosides is contingent upon the type of activity, the identity of the aglycone, and critically, the identity and precise location of the glycone moiety. nih.gov While O-glycosylation can generally reduce the bioactivity for various properties such as antioxidant, anti-inflammatory, and antitumor activities, it can also enhance specific biological benefits, including anti-HIV and tyrosinase inhibition. science.gov

Impact of Glycone Moiety Location and Identity

The position and identity of the glycone moiety are critical factors dictating the biological activity of this compound derivatives. Research on phenolic glycosides from Symplocos racemosa, which includes this compound, has provided insights into this relationship. nih.govznaturforsch.comresearchgate.net For example, a study examining the inhibitory activity against phosphodiesterase-I demonstrated that the placement of an additional glucose unit significantly impacts potency. znaturforsch.comresearchgate.net Specifically, the presence of an additional glucose unit at the C-6'' position in one derivative (Symconoside A, Compound 1) substantially enhanced its inhibitory potential compared to this compound. znaturforsch.comresearchgate.net Conversely, an additional glucose unit at the C-3'' position (Compound 2) led to a decrease in inhibitory activity against the same enzyme. znaturforsch.comresearchgate.net

The following table illustrates the differential inhibitory activities of this compound and its glycosylated derivatives against phosphodiesterase-I:

| Compound | Glycosylation Feature | Phosphodiesterase-I IC50 (µM) znaturforsch.comresearchgate.net |

| This compound | Parent compound | 544 ± 0.021 |

| Symconoside A (1) | Additional glucose at C-6'' | 158 ± 0.02 |

| Compound 2 | Additional glucose at C-3'' | 900 ± 0.08 |

Functional Group Modifications and Their Bioactivity Implications

Modifications to the functional groups of this compound and its derivatives can significantly alter their biological properties. For instance, this compound pentaacetate is a derivative formed by the acetylation of its hydroxyl groups. nih.gov This acetylation can lead to enhanced stability and modified bioactivity when compared to the parent this compound molecule. Generally, the introduction of a single functional group can impact a molecule's electronic properties, solubility, and steric dimensions, thereby influencing its pharmacodynamic and pharmacokinetic characteristics. ashp.org The strategic modification of functional groups in natural products aims to achieve various objectives, including increasing activity or selectivity, improving solubility and partition coefficients, enhancing metabolic and chemical stability, modulating pharmacokinetic parameters, and reducing toxicity. nih.gov Late-stage functionalization (LSF) techniques, for example, allow for the selective installation of small functional groups that can positively influence key biological characteristics without drastically altering the core structural features of a drug molecule. researchgate.net

Computational Approaches in SAR Prediction and Analysis

Computational approaches play an increasingly vital role in the prediction and analysis of Structure-Activity Relationships (SAR). These methods often employ machine learning models to forecast the biological activity of novel compounds based on their chemical structures. oncodesign-services.comresearchgate.net Such models are developed from existing experimental SAR data and are instrumental in identifying promising lead compounds and optimizing their structures for improved activity and selectivity. oncodesign-services.com

Specific computational techniques, such as molecular modeling, are utilized to construct and simulate three-dimensional molecular models, providing insights into how molecules interact with their biological targets. oncodesign-services.com While computational methods are powerful tools for identifying, explaining, and predicting SARs, their effective application requires expertise to avoid misleading results. nih.gov They offer the advantage of rapidly and efficiently characterizing SARs, building predictive models, and assessing the activities of new molecules in silico. nih.gov this compound, for example, has been subjected to in silico inhibitory analysis, including pharmacophore modeling and molecular interaction studies, as part of efforts to identify compounds with antivenomic properties. researchgate.netscienceopen.com Furthermore, computational virtual screening, pharmacokinetic profiling, and molecular docking and dynamics simulations are integral to modern drug discovery processes, leveraging the power of computational SAR. scienceopen.comnih.govmdpi.comamazoniainvestiga.info

Future Directions and Research Perspectives for Salireposide

Elucidation of Undiscovered Biosynthetic Pathways

Understanding the complete biosynthetic pathway of salireposide is fundamental for its sustainable and efficient production. This compound is a naturally occurring phytochemical found in the bark and other parts of Salix plants. biosynth.com While its presence in various Populus species (closely related to Salix) has been noted, including triploid Populus tomentosa and Populus ussuriensis, the specific enzymatic steps and genetic machinery involved in its formation remain largely uncharacterized. thieme-connect.comncsu.edunih.gov

Current research in plant natural product biosynthesis often faces challenges due to the dispersed nature of biosynthetic genes across chromosomes and the lack of efficient genetic manipulation systems in medicinal plants. frontiersin.org Advanced techniques such as chemoproteomics, which identifies functional proteins interacting with substrates, show promise in accelerating the discovery of these pathways. frontiersin.org Integrating metabolomics and transcriptomics can also provide insights into metabolic pathways associated with unknown metabolites and reveal the causes of altered metabolism. nih.govfrontiersin.org Future efforts should focus on:

Identifying the specific enzymes and genes responsible for each step of this compound biosynthesis.

Investigating the regulatory mechanisms that control this compound production in Salix species.

Exploring the potential for heterologous expression of its biosynthetic pathway in microbial hosts for scalable and controlled production. frontiersin.org

Development of Advanced Isolation and Purification Technologies

The efficient isolation and purification of this compound from natural sources are critical for both research and potential industrial applications. This compound has been isolated from Salix and Populus species using various chromatographic methods. thieme-connect.comncsu.edunih.govresearchgate.net For instance, column chromatographic purification of Populus tomentosa extracts has led to the isolation of this compound alongside other phenolic compounds. thieme-connect.comncsu.edu Similarly, hot water extraction of willow bark coupled with sequential preparative scale chromatography has been explored for purifying phytochemicals, including this compound. researchgate.net

However, challenges persist in achieving high purity and yield on a large scale. Future advancements in isolation and purification technologies could involve:

High-throughput screening of extraction solvents and conditions: Optimizing initial extraction to maximize this compound yield and minimize co-extraction of impurities.

Development of novel chromatographic resins and membranes: Designing materials with enhanced selectivity and capacity for this compound, potentially leveraging its specific chemical properties (e.g., hydrophobicity, molecular size). researchgate.net

Integration of advanced separation techniques: Combining methods like counter-current chromatography, supercritical fluid extraction, or preparative high-performance liquid chromatography (HPLC) with smart automation to improve efficiency and reduce costs. researchgate.net

Exploration of enzymatic or microbial biotransformation: Utilizing specific enzymes or microorganisms to selectively convert precursors into this compound or to remove impurities, thereby simplifying purification.

Innovations in Targeted Synthesis of this compound Analogues

While this compound is a natural product, the targeted synthesis of its analogues offers a powerful approach to explore its structure-activity relationships (SARs) and potentially develop compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govsymeres.com Currently, the synthesis of this compound pentaacetate, a derivative, involves acylation of glucose using acetic anhydride, with purification achieved via recrystallization.

Future innovations in this area could include:

Diversity-oriented synthesis (DOS): Developing synthetic strategies that allow for the rapid generation of a wide array of structurally diverse this compound analogues. openaccessjournals.com This approach focuses on maximizing structural diversity within compound libraries, increasing the likelihood of discovering potent candidates. openaccessjournals.com

Parallel synthesis and high-throughput screening: Employing automated platforms for the simultaneous creation and rapid evaluation of compound libraries against specific biological targets. symeres.comopenaccessjournals.com

Computational chemistry and molecular modeling: Utilizing in silico methods to design novel analogues with predicted improved binding affinities or desired biological activities, guiding synthetic efforts. symeres.comresearchgate.netresearchgate.net Molecular docking studies, for example, can confirm significant binding affinities of compounds to targets. researchgate.net

Biocatalysis and chemoenzymatic synthesis: Incorporating enzymes into synthetic routes to achieve highly selective transformations, potentially reducing the number of synthetic steps and environmental impact.

In-depth Mechanistic Studies of Biological Activities

This compound has demonstrated antioxidant and anti-inflammatory activities. biosynth.comnih.govresearchgate.net For instance, it has shown antioxidant activity comparable to commonly used antioxidants like BHT and tocopherol in DPPH assays. researchgate.net However, the detailed molecular mechanisms underlying these effects are not yet fully elucidated. biosynth.com

Future research should prioritize:

Identification of specific molecular targets: Pinpointing the exact proteins, enzymes, or receptors that this compound interacts with to exert its biological effects. This could involve affinity chromatography, proteomics, and target deconvolution strategies.

Elucidation of signaling pathways: Mapping the downstream signaling cascades modulated by this compound, such as those related to oxidative stress and inflammation. biosynth.com

Structure-activity relationship (SAR) studies: Systematically modifying the this compound structure to understand how specific functional groups contribute to its activity and identify key pharmacophores. nih.govsymeres.com

Cellular and in vivo mechanistic studies: Conducting comprehensive studies in relevant cell lines and animal models to validate in vitro findings and understand the compound's behavior in complex biological systems. This includes investigating its impact on gene expression, protein production, and metabolite profiles.

Integration of Omics Technologies for Comprehensive Understanding (e.g., Metabolomics, Transcriptomics)

The integration of various 'omics' technologies offers a holistic approach to understanding the complex interplay between this compound and biological systems. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, enable large-scale analysis of biological molecules, providing comprehensive insights into the structure, function, and dynamics of organisms. humanspecificresearch.orgajkdblog.org

For this compound research, this integration could involve:

Metabolomics: Comprehensive analysis of metabolites within biological samples to understand how this compound influences the metabolic profile of cells or organisms. humanspecificresearch.orgnih.gov This can help identify altered metabolic pathways and potential biomarkers. nih.govnih.gov

Transcriptomics: Analyzing RNA transcripts to identify changes in gene expression patterns in response to this compound treatment. humanspecificresearch.orgnih.gov This can reveal the genes and pathways that are upregulated or downregulated, providing insights into its mechanism of action. nih.gov

Proteomics: Large-scale study of proteins, including their abundance and functions, to understand how this compound affects protein expression and post-translational modifications. humanspecificresearch.orgnih.gov

Integrated multi-omics analysis: Combining data from metabolomics, transcriptomics, and proteomics to build a more complete picture of this compound's effects, from gene expression to protein function and metabolic changes. nih.govajkdblog.orgnih.govmetabolismlab.org This holistic view can uncover new biological insights and provide valuable information to reduce or eliminate the need for additional experimentation. humanspecificresearch.org

This integrated approach can accelerate the identification of new drug targets and mechanisms, aid in the development of novel therapeutics, and provide crucial information about tissue organization and molecular mechanisms. humanspecificresearch.org

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying Salireposide in complex biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve specificity and sensitivity. Validate methods per ICH guidelines (accuracy, precision, linearity, LOD/LOQ) .

- Data reporting : Include retention times, ion ratios, and calibration curves. Report intra- and inter-day variability using triplicate measurements .

Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Experimental design : Conduct forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) with kinetic modeling (e.g., Arrhenius equation). Use UV-Vis spectroscopy and LC-MS to track degradation products .

- Statistical analysis : Apply ANOVA for comparing degradation rates across conditions, with post-hoc Tukey tests to resolve group differences .

Q. What in vitro models are most suitable for preliminary screening of this compound’s bioactivity?

- Model selection : Prioritize cell lines with validated target relevance (e.g., HepG2 for hepatotoxicity, RAW264.7 for anti-inflammatory assays). Include positive/negative controls and dose-response curves (IC50/EC50 calculations) .

- Replicates : Perform experiments in triplicate across three independent batches to account for biological variability .

Advanced Research Questions

Q. How do contradictory findings about this compound’s pharmacokinetics in rodent vs. primate models arise, and how can they be reconciled?

- Contradiction analysis : Compare species-specific metabolic pathways (e.g., cytochrome P450 isoforms) using hepatocyte microsomal assays. Validate findings with in silico ADMET predictors (e.g., SwissADME) .

- Methodological adjustments : Cross-validate plasma concentration data via ultracentrifugation (unbound vs. protein-bound fractions) and adjust for allometric scaling discrepancies .

Q. What strategies optimize this compound’s bioavailability without compromising its therapeutic efficacy?

- Structural modification : Synthesize analogs with enhanced lipophilicity (logP optimization) while retaining hydrogen-bonding motifs critical for target binding. Characterize using X-ray crystallography and molecular dynamics simulations .

- Formulation testing : Evaluate nanoemulsions or lipid-based carriers in Caco-2 cell permeability assays. Compare AUC(0–24) and Cmax in Sprague-Dawley rats via non-compartmental pharmacokinetic analysis .

Q. How can researchers address variability in this compound’s reported antioxidant activity across different assay systems?

- Assay standardization : Replicate DPPH/ABTS radical scavenging assays under controlled oxygen tension and temperature. Normalize data to reference antioxidants (e.g., Trolox) and report molar extinction coefficients .

- Meta-analysis : Aggregate data from ≥10 independent studies to calculate heterogeneity indices (I²). Use subgroup analysis to isolate confounding factors (e.g., solvent polarity, incubation time) .

Methodological Guidelines for Addressing Research Gaps

- Reproducibility : Document all experimental parameters (e.g., solvent purity, centrifugation speed) in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Contradiction resolution : Apply Bradford Hill criteria (e.g., dose-response consistency, temporality) to evaluate causal relationships in pharmacological studies .

- Ethical reporting : Disclose conflicts of interest and funding sources. For animal studies, include ARRIVE 2.0 checklist items (e.g., randomization, blinding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.